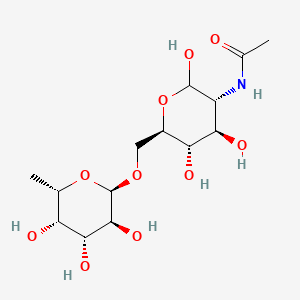

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

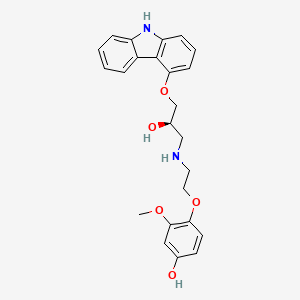

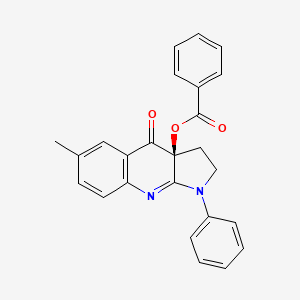

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline (BHOTP) is an organic compound that has been used in a variety of scientific and research applications. BHOTP is a stable, non-toxic, and easy to synthesize compound that has been used in a variety of chemical and biological experiments. BHOTP is a brominated version of the popular 1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline (OTP) compound, and has been used in a variety of scientific studies due to its unique properties.

Aplicaciones Científicas De Investigación

Novel Bicyclic Nitroxides Synthesis

A study by Babič and Pečar (2008) explored the synthesis of novel bicyclic pyrrolidine nitroxides through a partial Favorskii rearrangement. This research demonstrated the potential of using bromo and hydroxymethyl substituted pyrrolidine nitroxides as precursors for creating spin probes with free hydroxyl groups, indicating their utility in spin-labeling techniques for probing molecular environments in research settings (Babič & Pečar, 2008).

Paramagnetic Selenophenes Synthesis

Kálai et al. (2010) reported the synthesis of paramagnetic selenophene derivatives from bromo and cyano substituted pyrrolidine nitroxides. The study highlighted the creation of a thiol-specific methanethiosulfonate spin label reagent and a paramagnetic selenophene-containing amino acid, underscoring the significance of bromo-substituted pyrrolidine nitroxides in developing novel spin labels for biochemical research (Kálai et al., 2010).

Spin Labeling Studies

The research by Zielke et al. (2008) detailed the structural analysis of a commonly used spin label derived from a tetramethyl-pyrroline compound. This study provided insights into the molecular geometry and stereochemistry of spin labels based on pyrroline derivatives, emphasizing their importance in elucidating structural and dynamic aspects of biological molecules (Zielke et al., 2008).

Organic Radical Battery Materials

Research by Xu et al. (2014) on TEMPO-contained polypyrrole derivatives as cathode materials for organic radical batteries showcased the electrochemical applications of nitroxide radicals. This study highlights how the structural manipulation of pyrroline nitroxides can lead to materials with enhanced charge-discharge capacities, indicating the potential of such compounds in energy storage technologies (Xu et al., 2014).

Fluorescence and Luminescent Materials

A study on polymers containing tetraarylated pyrrolopyrrole dione chromophores in the main chain by Zhang and Tieke (2008) demonstrated the use of nitroxide derivatives in creating highly luminescent materials. These findings suggest the utility of bromo-substituted pyrrolidine nitroxides in the synthesis of novel polymeric materials with potential applications in optoelectronics and sensing technologies (Zhang & Tieke, 2008).

Propiedades

IUPAC Name |

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHJJGLOUGJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652493 |

Source

|

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline | |

CAS RN |

1020720-07-3, 85591-93-1 |

Source

|

| Record name | 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)